Cas no 94086-53-0 (Benzoic acid,5-[(3-carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2,6-dichlorosulfophenyl)methyl]-2-hydroxy-3-methyl-(9CI))

Benzoic acid,5-[(3-carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2,6-dichlorosulfophenyl)methyl]-2-hydroxy-3-methyl-(9CI) structure
94086-53-0 structure
Product Name:Benzoic acid,5-[(3-carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2,6-dichlorosulfophenyl)methyl]-2-hydroxy-3-methyl-(9CI)
CAS-nummer:94086-53-0
MF:C23H16Cl2O9S
MW:539.338744163513
CID:808052
PubChem ID:3001009
Update Time:2025-04-19

Benzoic acid,5-[(3-carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2,6-dichlorosulfophenyl)methyl]-2-hydroxy-3-methyl-(9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Benzoic acid,5-[(3-carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2,6-dichlorosulfophenyl)methyl]-2-hydroxy-3-methyl-(9CI)
    • 5-[(3-carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2,6-dichlorosulphophenyl)methyl]-3-methylsalicylic acid
    • Chromine Sky Blue S
    • NSC56431
    • Chromeazurol S
    • NSC623549
    • 5-[(E)-(3-carboxy-5-methyl-4-oxo-cyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfo-phenyl)methyl]-2-hydroxy-3-methyl-benzoic acid
    • Alberon
    • 5-[(3-CARBOXY-5-METHYL-4-OXO-2,5-CYCLOHEXADIEN-1-YLIDENE)(2,6-DICHLOROSULFOPHENYL)METHYL]-3-METHYLSALICYLIC ACID
    • 94086-53-0
    • 5-[(E)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfophenyl)methyl]-2-hydroxy-3-methylbenzoic acid
    • C.I. Mordant Blue 29
    • 5-((3-Carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2,6-dichlorosulphophenyl)methyl)-3-methylsalicylic acid
    • CHEMBL1207253
    • Chromoxane Pure Blue BLD
    • Antracromo Azurol BS
    • EINECS 301-841-9
    • C.I. 43825
    • 5-((3-Carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2,6-dichloro-3-sulfophenyl)methyl)-2-hydroxy-3-methylbenzoic acid
    • Chromazurol S
    • Inchi: 1S/C23H16Cl2O9S/c1-9-5-11(7-13(20(9)26)22(28)29)17(12-6-10(2)21(27)14(8-12)23(30)31)18-15(24)3-4-16(19(18)25)35(32,33)34/h3-8,26H,1-2H3,(H,28,29)(H,30,31)(H,32,33,34)/b17-12+
    • InChI-sleutel: GNKCWVPIWVNYKN-SFQUDFHCSA-N
    • LACHT: ClC1C(=CC=C(C=1/C(=C1/C=C(C(=O)O)C(C(C)=C/1)=O)/C1C=C(C(=O)O)C(=C(C)C=1)O)Cl)S(=O)(=O)O

Berekende eigenschappen

  • Exacte massa: 537.989208
  • Monoisotopische massa: 537.989208
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 35
  • Aantal draaibare bindingen: 5
  • Complexiteit: 1120
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 175
  • XLogP3: 5.3

Experimentele eigenschappen

  • Dichtheid: 1.654
  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
  • Brekindex: 1.686

Benzoic acid,5-[(3-carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2,6-dichlorosulfophenyl)methyl]-2-hydroxy-3-methyl-(9CI) Gerelateerde literatuur

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